8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential pharmaceutical applications .
Preparation Methods
The synthesis of 8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
2-Hydroxyquinoline: Used in various pharmaceutical applications.
4-Hydroxyquinoline: Known for its biological activities. Compared to these compounds, 8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is unique due to its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C18H16N2O3S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5Z)-5-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S2/c1-8-7-18(2,3)20-13-10(8)5-9(23-4)6-11(13)12(16(20)22)14-15(21)19-17(24)25-14/h5-7H,1-4H3,(H,19,21,24)/b14-12- |
InChI Key |
HZYWYZDMRUCMJN-OWBHPGMISA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.